6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Overview
Description
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H14F2N4 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Biological Activity
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly as a modulator of the KIF18A protein. KIF18A is a kinesin motor protein involved in mitotic processes, making it a target for cancer therapeutics. This article summarizes the biological activity of this compound based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₄F₂N₄
- Molecular Weight : 228.24 g/mol
- CAS Number : 2446613-63-2
Research indicates that this compound acts primarily as an inhibitor of the KIF18A protein. By modulating KIF18A activity, the compound influences cellular processes such as mitosis and potentially impacts tumor growth.
Table 1: Biological Activity Overview
Case Studies and Research Findings
- Kinesin Inhibition : A study published in ACS Medicinal Chemistry Letters explored modifications to the clinical compound AMG650, leading to the identification of new KIF18A inhibitors. The findings suggest that structural modifications significantly enhance biological activity against cancer cells by targeting KIF18A pathways .
- Antitumor Activity : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the disruption of mitotic spindle formation, leading to apoptosis in cancer cells .
- Pharmacokinetics and Toxicity : Preliminary investigations into the pharmacokinetic profile revealed favorable absorption characteristics with moderate toxicity levels. Further studies are required to fully understand the therapeutic window and safety profile .
Table 2: Summary of Case Studies
Properties
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c1-13-8-6-9(15-7-14-8)16-4-2-10(11,12)3-5-16/h6-7H,2-5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZAFZJUHQUJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.